molecular formula C18H16N2O4S2 B048504 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene CAS No. 112241-19-7

4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene

Cat. No. B048504
CAS RN: 112241-19-7
M. Wt: 388.5 g/mol
InChI Key: GKSPIZSKQWTXQG-UHFFFAOYSA-N
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Description

“4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene”, also known as SMPT, is a heterobifunctional sulfhydryl- and amine-reactive cross-linker . It is often used for conjugating a toxin molecule to a monoclonal antibody directed against a cell-surface antigen .


Molecular Structure Analysis

SMPT has an empirical formula of C18H20N2O2S2 . Its molecular weight is 360.49 . The SMILES string representation of its structure is O=C (ON1C (CCC1=O)=O)C2=CC=C (C (SSC3=CC=CC=N3)C)C=C2 .


Chemical Reactions Analysis

SMPT is reactive towards amino and sulfhydryl groups . It forms strong (hindered) yet cleavable (reducible) disulfide bonds with cysteine sulfhydryls .


Physical And Chemical Properties Analysis

SMPT is a powder with a molecular weight of 388.46 . It is soluble in DMSO or DMF . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Protein Labeling and Crosslinking

SMPT is extensively used for labeling and crosslinking proteins. Its NHS ester group reacts with primary amines on proteins, forming stable amide bonds, while the pyridyldithiol group reacts with sulfhydryl groups, creating disulfide bridges. This dual reactivity allows for the specific conjugation of proteins to other molecules or surfaces, which is crucial for studying protein interactions and functions .

Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, SMPT is employed to conjugate cytotoxic drugs to antibodies that specifically target cancer cells. The cleavable disulfide bond allows the drug to be released within the tumor environment, reducing systemic toxicity and improving therapeutic efficacy .

Immunoassays

SMPT can be used to attach haptens or antigens to larger carrier proteins, enhancing their immunogenicity. This is particularly useful in the development of immunoassays, where the detection of specific antibodies or antigens is required .

Enzyme Immobilization

Researchers utilize SMPT for immobilizing enzymes onto various surfaces. The crosslinker can bind enzymes through their amino or sulfhydryl groups to a solid support, which is beneficial for creating stable enzyme reactors or biosensors .

Nanoparticle Functionalization

SMPT is instrumental in functionalizing nanoparticles with biomolecules. The crosslinker’s ability to form strong bonds with proteins or peptides allows for the targeted delivery of nanoparticles to specific cells or tissues .

Structural Biology

In structural biology, SMPT is used to crosslink cysteine residues within or between proteins. This facilitates the study of protein structure and dynamics, as well as the formation of protein complexes, by providing stability and specificity in the interactions .

Safety and Hazards

SMPT is sensitive to moisture . The vial is packaged in a resealable bag with a desiccant to reduce exposure to moisture .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-12(25-26-15-4-2-3-11-19-15)13-5-7-14(8-6-13)18(23)24-20-16(21)9-10-17(20)22/h2-8,11-12H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSPIZSKQWTXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)SSC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920701
Record name 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dioxopyrrolidin-1-yl) 4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoate

CAS RN

112241-19-7
Record name 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112241197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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